N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Alkylation: The 4-bromopyrazole is then alkylated with 1,4-dibromobutane to form 4-(4-bromopyrazol-1-yl)butane.
Coupling with 5-methylpyrazine-2-carboxylic acid: The final step involves coupling the alkylated product with 5-methylpyrazine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions involving pyrazole and pyrazine derivatives.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog that lacks the butyl and pyrazine substituents.
5-Methylpyrazine-2-carboxamide: Lacks the bromopyrazole moiety but retains the pyrazine structure.
Uniqueness
N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide is unique due to the combination of the bromopyrazole and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-10-6-17-12(8-16-10)13(20)15-4-2-3-5-19-9-11(14)7-18-19/h6-9H,2-5H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTOWBKEHFIJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCCCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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